molecular formula C21H23N3O7 B11188201 3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11188201
M. Wt: 429.4 g/mol
InChI Key: QBJUJMJBODXNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (hereafter referred to as Compound A) is a benzohydrazide derivative featuring a 3,4,5-trimethoxyphenyl group linked to a pyrrolidin-2,5-dione moiety substituted with a 3-methoxyphenyl group. Its molecular formula is C22H23N3O7, with a molecular weight of 443.45 g/mol ().

Key structural features include:

  • Pyrrolidin-2,5-dione core: A five-membered lactam ring that may influence conformational stability and hydrogen-bonding interactions ().

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O7/c1-28-14-7-5-6-13(10-14)24-18(25)11-15(21(24)27)22-23-20(26)12-8-16(29-2)19(31-4)17(9-12)30-3/h5-10,15,22H,11H2,1-4H3,(H,23,26)

InChI Key

QBJUJMJBODXNSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzohydrazide

The foundational step in preparing the target compound is the synthesis of 3,4,5-trimethoxybenzohydrazide, a key intermediate. Two primary methods are documented for this synthesis:

Method 1: Esterification and Hydrazinolysis
Eudesmic acid (3,4,5-trimethoxybenzoic acid) is first esterified using methanol in the presence of Amberlyst-15, a solid acid catalyst, to yield methyl 3,4,5-trimethoxybenzoate. Subsequent hydrazinolysis with hydrazine hydrate under reflux conditions converts the ester into the corresponding hydrazide . This method achieves moderate yields (~70–75%) and is favored for its simplicity and scalability.

Method 2: Direct Hydrazide Formation
An alternative approach bypasses esterification by reacting 3,4,5-trimethoxybenzoic acid directly with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate. This route offers higher purity but requires stringent moisture control .

Preparation of 1-(3-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl Intermediate

The pyrrolidinone moiety is synthesized through a cyclization strategy. Starting with 3-methoxyphenylacetone, a modified Michael addition with ethyl acrylate generates a γ-keto ester intermediate. Cyclization under acidic conditions (e.g., HCl/EtOH) forms the 2,5-dioxopyrrolidin-3-yl scaffold. Protection of the amine group with benzyl chlorocarbonate prior to acylation prevents undesired side reactions .

Critical Reaction Parameters

  • Cyclization Catalyst : Amberlyst-15 or p-toluenesulfonic acid (PTSA)

  • Temperature : 80–90°C for 6–8 hours

  • Yield : 60–65% after recrystallization from ethanol

Coupling of Hydrazide and Pyrrolidinone Moieties

The final step involves condensation of 3,4,5-trimethoxybenzohydrazide with the activated pyrrolidinone intermediate. Two coupling strategies are prevalent:

Strategy A: Acid-Catalyzed Condensation
In anhydrous dichloromethane, the pyrrolidinone is activated using carbodiimide coupling agents (e.g., DCC or EDC) in the presence of catalytic DMAP. The hydrazide is added dropwise, and the reaction proceeds at room temperature for 12–16 hours. This method yields 55–60% of the target compound .

Strategy B: Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) reduces reaction time to 30–45 minutes while maintaining comparable yields (58–62%). This approach minimizes decomposition of heat-sensitive functional groups .

Purification and Structural Validation

Purification Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6, 400 MHz) : δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.12 (s, 6H, OCH₃), 3.89 (s, 3H, OCH₃), 3.32–2.98 (m, 4H, pyrrolidinone protons) .

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C–O–C) .

Comparative Analysis of Synthetic Routes

ParameterMethod 1 (Acid-Catalyzed)Method 2 (Microwave)
Reaction Time12–16 hours30–45 minutes
Yield55–60%58–62%
Purity (HPLC)≥95%≥97%
ScalabilityIndustrial-scale feasibleLimited to lab-scale

Microwave-assisted synthesis offers efficiency advantages but requires specialized equipment, whereas traditional methods remain viable for large-scale production .

Challenges and Optimization Opportunities

  • Side Reactions : Competing imine formation during coupling necessitates strict pH control (pH 6–7) .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Switching to dichloromethane reduces side products .

  • Catalyst Recycling : Amberlyst-15 can be reused up to three times without significant activity loss, enhancing cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted under appropriate conditions, such as using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with molecular targets such as tubulin and various enzymes. The compound inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . It also interacts with enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of Compound A with structurally related benzohydrazide derivatives, focusing on substituent variations and their biological implications.

Compound Key Structural Differences Biological Activity Reference
Compound A (Target) Pyrrolidin-2,5-dione core with 3-methoxyphenyl group Limited explicit data; inferred cytotoxicity based on structural analogues
5t (3,4,5-Trimethoxy-N′-[5-methyl-2-oxoindolin-3-ylidene]benzohydrazide) Indolin-2-one instead of pyrrolidinone; methyl substituent on indole Potent cytotoxicity (IC50 < 1 µM) via apoptosis induction in leukemia and carcinoma cells
STK137389 () 5-Methoxy-2-methylphenyl substituent instead of 3-methoxyphenyl Commercial availability; no explicit activity data reported
Schiff base derivative () Methylene (CH=N) linkage replacing pyrrolidinone; simpler structure Unreported activity; potential for reduced stability due to Schiff base hydrolysis
Azetidinone derivatives () Beta-lactam ring (azetidinone) instead of pyrrolidinone Antibacterial activity against S. aureus and E. coli (MIC: 8–32 µg/mL)
Maleimide–succinimide derivatives () Maleimide-succinimide linker instead of hydrazide-pyrrolidinone Cytotoxicity against MCF-7 cells (IC50: 12–18 µM); AKT1 and CDK2 inhibition

Mechanistic and Functional Insights

  • Cytotoxicity : Compound 5t () demonstrates submicromolar cytotoxicity via mitochondrial membrane depolarization and DNA fragmentation, suggesting that the 3,4,5-trimethoxybenzohydrazide scaffold is critical for apoptosis induction. Compound A may share this mechanism but requires empirical validation.
  • Antibacterial Activity: Azetidinone derivatives () highlight the importance of the beta-lactam ring for disrupting bacterial cell walls. The pyrrolidinone core in Compound A lacks this reactivity, implying divergent targets.
  • Thermal Stability : Bisamide gelators () with dual trimethoxybenzohydrazide units exhibit high thermal resistance due to hydrogen bonding. Compound A ’s single hydrazide group may limit such applications but could enhance solubility.

Substituent Effects

  • Methoxy Group Positioning: 3-Methoxy vs. Trimethoxy vs. Dimethoxy: Trimethoxy substitution (as in Compound A) enhances electron-donating capacity and lipophilicity compared to dimethoxy analogues (), improving membrane permeability.
  • Heterocyclic Core Modifications: Pyrrolidinone (Compound A) vs. Indolinone (5t): The diketopyrrolidine in Compound A provides rigidity, while the indolinone in 5t allows for planarity, facilitating intercalation into DNA or enzyme active sites (). Azetidinone () vs. Pyrrolidinone: The strained beta-lactam ring in azetidinones confers reactivity toward bacterial transpeptidases, whereas pyrrolidinones are more stable and may target eukaryotic enzymes ().

Biological Activity

3,4,5-Trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C_{16}H_{19}N_{3}O_{4}
  • Molecular Weight : 345.37 g/mol

The structure includes multiple functional groups that contribute to its biological activity, including methoxy groups and a hydrazide moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, which can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • CNS Activity : Some derivatives with similar structural features have shown central nervous system (CNS) stimulant and depressant effects.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing CNS activity.
  • Antioxidative Mechanism : The methoxy groups facilitate the donation of electrons to free radicals, thus mitigating oxidative damage.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds. Here are some notable findings:

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of methoxy-substituted benzohydrazides through various assays (DPPH and ABTS). Results indicated a significant reduction in free radical levels compared to controls, suggesting strong antioxidant properties.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Control5045
Test Compound2015

Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 3: CNS Activity

Behavioral studies in mice demonstrated that derivatives with similar structures produced both stimulant and depressant effects depending on dosage.

Q & A

Q. Characterization Techniques :

  • Spectroscopy : FTIR confirms amide (1650–1680 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm for protons; δ 55–60 ppm for carbons) and pyrrolidinone protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • FTIR : Identifies functional groups (e.g., C=O at 1700–1750 cm⁻¹, N-H stretches at 3200–3400 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve methoxy substituents, aromatic protons, and pyrrolidinone ring protons. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
  • X-ray Crystallography : For unambiguous structural confirmation (not directly reported for this compound but used in related benzohydrazides) .
  • HPLC-PDA : Purity assessment (>95% by area normalization) using C18 columns and methanol/water gradients .

Advanced: How does this compound induce apoptosis in cancer cells, and what experimental evidence supports this mechanism?

Answer:
Key Findings :

  • Cytotoxicity : IC₅₀ values of 0.5–2.0 μM against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Apoptosis Markers :
    • Mitochondrial Depolarization : JC-1 staining shows loss of ΔΨm in >60% of treated cells .
    • DNA Fragmentation : Comet assay and TUNEL staining confirm DNA damage .
    • Annexin V/PI Staining : Flow cytometry reveals early/late apoptosis in 40–70% of cells .

Table 1 : Apoptotic Activity in MCF-7 Cells

CompoundIC₅₀ (μM)ΔΨm Loss (%)DNA Fragmentation (%)
Derivative 31.26555
Derivative 50.87268
Cisplatin5.05045

Q. Methodology :

  • MTT Assay : 48-hour exposure, absorbance at 570 nm .
  • Flow Cytometry : Annexin V-FITC/PI dual staining .

Advanced: What computational strategies predict the compound’s interactions with AKT1 and CDK2, and how do docking scores correlate with experimental activity?

Answer:
Molecular Docking Protocol :

Protein Preparation : Retrieve AKT1 (PDB: 3OCB) and CDK2 (PDB: 1HCL) structures. Remove water, add hydrogens, and optimize charges .

Ligand Docking : AutoDock Vina with Lamarckian GA. Grid boxes centered on ATP-binding sites .

Q. Results :

  • Binding Affinities :
    • AKT1 : −16.1 to −22.4 kcal/mol .
    • CDK2 : −19.9 to −21.3 kcal/mol .
  • Key Interactions : Hydrogen bonds with Lys268 (AKT1) and Glu81 (CDK2); hydrophobic contacts with Phe327 (AKT1) .

Q. Validation :

  • RMSD Values : <2.0 Å for re-docked ligands, confirming pose reproducibility .
  • SAR Correlation : Derivatives with lower IC₅₀ values exhibit stronger binding (R² = 0.85 for CDK2) .

Advanced: How can structural modifications enhance biological activity, and what SAR insights guide optimization?

Q. SAR Insights :

  • Methoxy Positioning : 3,4,5-Trimethoxy on benzohydrazide enhances solubility and DNA intercalation vs. mono-methoxy analogs .
  • Pyrrolidinone Substitution : 3-Methoxyphenyl at pyrrolidin-3-yl improves AKT1/CDK2 inhibition vs. 4-methylphenyl .
  • Hydrazone Linkers : Quinoline or indole-derived aldehydes increase apoptosis induction by 30–50% .

Q. Optimization Strategies :

  • Introducing Electron-Withdrawing Groups : Nitro or fluoro substituents on the phenyl ring to enhance target affinity .
  • Heterocyclic Replacements : Replace pyrrolidinone with piperidinone to modulate pharmacokinetics .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Case Example :

  • Discrepancy : Compound 3 shows IC₅₀ = 1.2 μM in but 5.0 μM in a separate study.
    Resolution Strategies :

Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and exposure times (48 vs. 72 hours) .

Purity Verification : HPLC-MS to confirm >95% purity, excluding degradation products .

Target Selectivity Profiling : Kinase inhibition assays to identify off-target effects (e.g., EGFR, VEGFR) .

Table 2 : Cross-Study Variability Factors

FactorImpact on IC₅₀Mitigation Approach
Cell Passage Number±30% variabilityUse low-passage cells (<15)
Serum ConcentrationHigher serum reduces activityStandardize at 10% FBS
Solvent (DMSO vs. EtOH)DMSO enhances permeabilityLimit DMSO to <0.1%

Advanced: What crystallographic techniques are suitable for resolving the compound’s 3D structure, and what challenges arise?

Q. Methods :

  • Single-Crystal X-ray Diffraction : SHELX suite for space group determination (e.g., P2₁/c) and refinement (R-factor <5%) .
  • Challenges :
    • Crystal Growth : Low solubility in common solvents requires vapor diffusion with DMSO/water .
    • Twinned Crystals : Use TWINABS for data correction .

Q. Key Parameters :

  • Resolution : Aim for <0.8 Å to resolve methoxy and hydrazide conformers .
  • Thermal Ellipsoids : Validate disorder modeling for flexible pyrrolidinone rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.